molecular formula C6H4BrN3O B1523980 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1086064-44-9

5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B1523980
CAS No.: 1086064-44-9
M. Wt: 214.02 g/mol
InChI Key: QTBJQRPVGPXKJW-UHFFFAOYSA-N
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Description

5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a hydroxyl group at the 3-position .

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been shown to have a close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes and receptors that recognize these bases, such as various kinases and G-protein coupled receptors.

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can interact with their targets through hydrogen bonding and pi-stacking interactions due to their heterocyclic structure . The bromine atom on the 5-position of the molecule may also participate in halogen bonding, enhancing its interaction with its targets.

Safety and Hazards

5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol can be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives, including 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol, have potential for further exploration . They are important for the treatment of cancers caused by continuous activation and overexpression of TRKs . The synthesis methods of these derivatives are still being developed and improved .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5-position .

Comparison with Similar Compounds

Uniqueness: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the bromine atom at the 5-position and the hydroxyl group at the 3-position contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

5-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBJQRPVGPXKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086064-44-9
Record name 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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